4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
CAS No.: 1215206-10-2
Cat. No.: VC0165353
Molecular Formula: C14H11BrO3
Molecular Weight: 307.143
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215206-10-2 |
|---|---|
| Molecular Formula | C14H11BrO3 |
| Molecular Weight | 307.143 |
| IUPAC Name | 3-(4-bromo-3-methoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | FLNFZDAKJAUNID-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br |
Introduction
Chemical Structure and Properties
4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS: 1215206-10-2) features a biphenyl core with a carboxylic acid moiety at the 3-position of one phenyl ring, and bromine and methoxy substituents at the 4' and 3' positions of the second phenyl ring, respectively.
Basic Identification Parameters
The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| IUPAC Name | 3-(4-bromo-3-methoxyphenyl)benzoic acid |
| CAS Number | 1215206-10-2 |
| InChI Key | FLNFZDAKJAUNID-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br |
Synthesis Methods
Alternative Synthesis Routes
While the Suzuki coupling represents the most direct approach, other potential synthesis routes might include:
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Direct functionalization of pre-formed biphenyl structures
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Sequential introduction of substituents onto a single benzene ring followed by coupling
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Modification of existing biphenyl carboxylic acids through halogenation and methoxylation reactions
Each approach would need to be optimized for the specific substitution pattern required in 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid.
Chemical Reactivity
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at the 3-position can participate in numerous reactions:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to aldehydes or alcohols using appropriate reducing agents
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Decarboxylation: Under certain conditions, the carboxylic acid group can be removed
These transformations are valuable for generating derivative compounds with potentially different biological activities or physical properties.
Reactions Involving the Bromine Substituent
The bromine at the 4' position serves as an excellent site for further functionalization:
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Nucleophilic Substitution: Replacement with various nucleophiles (amines, thiols, etc.)
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Metal-Catalyzed Coupling: Participation in various coupling reactions (Suzuki, Heck, Sonogashira)
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Metal-Halogen Exchange: Formation of organometallic compounds for subsequent reactions
These reactions provide opportunities for structural diversification and the creation of compound libraries.
Reactions of the Methoxy Group
The methoxy substituent at the 3' position can undergo:
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Demethylation: Conversion to hydroxyl groups using BBr₃ or other demethylating agents
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Oxidation: Under certain conditions, can be oxidized to form carbonyl or hydroxyl derivatives
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Cleavage: Breaking of the C-O bond under specific conditions
This functionality adds another dimension to the compound's chemical versatility.
Biological Activity and Applications
Structure-Activity Relationship Studies
Research on similar biphenyl carboxylic acids has revealed important structure-activity relationships:
This suggests that the presence of the bromine substituent in 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid might influence its biological activity profile, potentially directing it toward applications other than anticancer therapy.
Research Applications
Beyond potential pharmaceutical applications, 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid serves as:
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Synthetic Intermediate: Useful in the synthesis of more complex molecules
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Chemical Probe: For studying structure-activity relationships
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Building Block: For the creation of larger molecular architectures like polymers or liquid crystals
Comparative Analysis with Structural Isomers
Overview of Related Isomers
Three closely related isomers differ in the positioning of the bromine and methoxy substituents on the biphenyl structure:
| Isomer | CAS Number | Structural Difference |
|---|---|---|
| 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | 1215206-10-2 | Br at 4', OCH₃ at 3' |
| 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 1215206-32-8 | Br at 3', OCH₃ at 4' |
| 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 1215206-38-4 | Br at 2', OCH₃ at 4' |
These positional isomers share the same molecular formula (C₁₄H₁₁BrO₃) and molecular weight (307.14 g/mol) but exhibit different chemical properties and potentially different biological activities due to their structural variations .
Structural Impact on Properties
The position of substituents affects:
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Electronic Distribution: Different electron density distributions affect reactivity and interaction with biological targets
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Steric Considerations: Different spatial arrangements impact molecular recognition and binding affinities
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Physicochemical Properties: Variations in solubility, lipophilicity, and other properties influence biological availability
These differences make each isomer potentially suitable for different applications or synthetic pathways.
Current Research and Future Perspectives
Current State of Research
Research on 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid and related compounds has focused on:
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Synthetic Methodology Development: Optimizing routes for efficient synthesis
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Biological Activity Screening: Evaluating potential pharmaceutical applications
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Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity
Knowledge Gaps and Research Opportunities
Several areas remain underexplored and represent opportunities for future research:
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Comprehensive Physicochemical Characterization: Detailed experimental determination of physical properties
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Expanded Biological Activity Profiling: Screening against a wider range of biological targets
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Mechanism of Action Studies: Understanding how the compound interacts with biological systems at the molecular level
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Derivatization Studies: Exploring how structural modifications might enhance desired properties
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